Cyclopropyl-methyl-pyrrolidin-2-ylmethyl-amine
Description
Contextualizing Pyrrolidine (B122466) and Cyclopropyl (B3062369) Amine Derivatives in Organic Synthesis
Pyrrolidine derivatives are integral components of a vast array of natural products, pharmaceuticals, and catalysts. The stereoselective synthesis of substituted pyrrolidines is a mature field of research, with numerous methods available for their construction. mdpi.com These five-membered nitrogen-containing heterocycles are often derived from readily available chiral precursors like proline, enabling the synthesis of enantiomerically pure compounds. mdpi.com Their utility spans from being key intermediates in the synthesis of complex alkaloids to forming the core of blockbuster drugs. nih.gov
Cyclopropyl amines, on the other hand, are valued for the unique conformational constraints and electronic properties conferred by the three-membered ring. The strained nature of the cyclopropane (B1198618) ring influences adjacent bond lengths and angles, and it can participate in electronic interactions, affecting the reactivity and metabolic stability of the parent molecule. nih.gov The synthesis of cyclopropyl amines can be challenging, but various methods, including the reduction of cyclopropyl cyanides and the use of cyclopropanating reagents, have been developed. google.comgoogle.com
Structural Features and Unique Reactivity of the Cyclopropyl-methyl-pyrrolidin-2-ylmethyl-amine Scaffold
The scaffold of this compound presents a fascinating combination of structural features. The pyrrolidine ring, being a saturated heterocycle, adopts a non-planar, puckered conformation. The substituents on the ring, including the cyclopropylmethylamino group at the 2-position, will influence the preferred envelope or twist conformation of the ring, which in turn can dictate its interaction with biological targets.
The presence of the N-cyclopropylmethyl group introduces further complexity and potential for unique reactivity. The nitrogen atom's basicity will be influenced by both the pyrrolidine ring and the cyclopropylmethyl group. Furthermore, the cyclopropane ring itself can be susceptible to ring-opening reactions under certain conditions, a reactivity that can be exploited in synthetic transformations. The proximity of the amine functionality to the strained ring may lead to intramolecular interactions or specific reaction pathways.
Research Gaps and Opportunities in the Chemistry of this compound
The chemistry of this compound is a nascent field with significant opportunities for investigation. A primary research gap is the development of efficient and stereoselective synthetic routes to this specific molecule. While general methods for the synthesis of pyrrolidines and cyclopropyl amines exist, their application to this particular target, especially for the control of stereochemistry at the C2 position of the pyrrolidine ring, needs to be systematically explored.
A thorough investigation of the physicochemical properties of this compound is warranted. This includes determination of its pKa, lipophilicity (logP), and detailed spectroscopic characterization (NMR, IR, MS). Such data is fundamental for understanding its behavior and for any potential applications.
The exploration of the unique reactivity of this scaffold is another key area for future research. Studies could focus on the stability of the cyclopropane ring under various conditions and the potential for intramolecular reactions involving the different amine functionalities. Furthermore, the conformational preferences of the molecule in solution and in the solid state would provide valuable insights for its potential use in medicinal chemistry and materials science. The development of derivatives and their evaluation in biological assays could uncover novel therapeutic applications for this intriguing molecular architecture. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-N-(pyrrolidin-2-ylmethyl)cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-11(9-4-5-9)7-8-3-2-6-10-8/h8-10H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCZBHBNZPBIAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCN1)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Cyclopropyl Methyl Pyrrolidin 2 Ylmethyl Amine and Its Analogues
Classical and Contemporary Approaches to the Pyrrolidine (B122466) Core Synthesis
The construction of the pyrrolidine ring can be achieved through a variety of synthetic routes, ranging from classical cyclization reactions to modern multicomponent strategies.
Intramolecular Cyclization Strategies for Pyrrolidine Ring Formation
Intramolecular cyclization is a powerful strategy for forming the five-membered pyrrolidine ring. These methods involve the formation of a key carbon-nitrogen or carbon-carbon bond from a linear precursor.
Various strategies have been developed to achieve this transformation:
Heck-type Reactions: Palladium-catalyzed cyclization of O-phenyl hydroxamates that contain a pendent alkene provides a rapid route to a range of lactams, which are precursors to pyrrolidines. researchgate.net
Radical Cyclizations: Amidyl radicals can be generated and used to activate remote C-H bonds, leading to cyclization and the formation of the pyrrolidone ring system. researchgate.net Electrosynthetic methods can also facilitate radical cyclization to form the key C-N bond. researchgate.net
C-H Amination: Transition-metal-free methods using molecular iodine (I₂) as an oxidant can achieve direct δ-amination of sp³ C-H bonds to furnish pyrrolidines. organic-chemistry.org Similarly, copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds offers an effective pathway to pyrrolidines with high regio- and chemoselectivity. organic-chemistry.org
Ring Contraction: A photo-promoted ring contraction of readily available pyridines using silylborane can produce pyrrolidine derivatives, offering a novel approach to the scaffold. researchgate.net
| Method | Catalyst/Reagent | Key Transformation | Reference |
|---|---|---|---|
| Aza-Heck-type Cyclization | Palladium Catalyst | Cyclization of O-phenyl hydroxamates onto an alkene | researchgate.net |
| Radical Cyclization | FeCl₃ or Electrosynthesis | Oxidative cyclization of active methylene (B1212753) compounds or amidyl radical cyclization | researchgate.net |
| C-H Amination | Copper Catalyst or I₂ | Intramolecular amination of unactivated C(sp³)-H bonds | organic-chemistry.org |
| Ring Contraction | Silylborane (Photo-promoted) | Ring contraction of pyridines to pyrrolidine derivatives | researchgate.net |
Multicomponent Reactions (MCRs) for Pyrrolidine Scaffold Assembly
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. nih.gov These reactions are of immense importance for generating molecular diversity and complexity in a single step. nih.gov
One prominent MCR for pyrrolidine synthesis is the 1,3-dipolar cycloaddition of azomethine ylides with alkenes. nih.gov This reaction is a classical and highly effective method for constructing the five-membered pyrrolidine ring with control over regio- and stereoselectivity. nih.gov Copper(I) salts have been shown to catalyze a three-component assembly reaction between an α-diazo ester, an imine, and various alkenes or alkynes to yield substituted pyrrolidines with high diastereoselectivity. figshare.com Another approach involves the asymmetric multicomponent reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent, which can construct up to three stereogenic centers in one operation. nih.gov
| Reaction Type | Key Components | Catalyst/Promoter | Outcome | Reference |
|---|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Azomethine ylide, Alkene | - | Stereo- and regioselective formation of pyrrolidine ring | nih.gov |
| Three-Component Assembly | α-Diazo ester, Imine, Alkene/Alkyne | Copper(I) salts | Substituted pyrrolidines with high diastereoselectivity | figshare.com |
| Asymmetric MCR | Phenyldihydrofuran, N-tosyl imino ester, Silane | TiCl₄ | Highly substituted pyrrolidines with up to three stereocenters | nih.gov |
Reductive Amination Routes in Pyrrolidine Synthesis
Reductive amination is a cornerstone of amine synthesis and provides a direct and efficient pathway to the pyrrolidine scaffold. nih.govorganic-chemistry.org This method typically involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) to form an intermediate, which is then reduced to yield the pyrrolidine ring. nih.govmdpi.com
This process can be performed as a one-pot reaction, where the initial condensation and subsequent reduction occur sequentially. nih.gov Modern approaches utilize catalytic transfer hydrogenation, for instance, using an iridium catalyst, which avoids the need for stoichiometric amounts of expensive and often sensitive hydride reagents like sodium borohydride (B1222165). nih.govlongdom.org A fast reductive condensation of anilines with 2,5-dimethoxytetrahydrofuran (B146720) using sodium borohydride in an acidic aqueous medium also affords N-aryl pyrrolidines in very good yields. organic-chemistry.org Biocatalytic reductive amination using transaminases has also emerged as a powerful strategy for the asymmetric synthesis of 2-substituted pyrrolidines, achieving high enantiomeric excess. acs.org
Introduction and Functionalization of the Cyclopropyl (B3062369) Moiety
The cyclopropyl group is a valuable substituent in medicinal chemistry, known for introducing conformational rigidity and improving metabolic stability. hyphadiscovery.comdigitellinc.com Its incorporation into the target molecule requires specific synthetic strategies.
Stereoselective Cyclopropanation Methodologies
The formation of the cyclopropane (B1198618) ring with defined stereochemistry is a critical step. Several powerful methods exist for this transformation.
Simmons-Smith Cyclopropanation: This is a classic and widely used method that involves the reaction of an alkene with a carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple (IZnCH₂I). nih.govunl.pt The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. unl.pt The use of directing groups, such as allylic alcohols, can control the diastereoselectivity of the addition. unl.pt
Transition Metal-Catalyzed Decomposition of Diazo Compounds: Catalysts based on copper, rhodium, and palladium can decompose diazo compounds to generate metal carbenes, which then add to alkenes to form cyclopropanes. unl.ptresearchgate.net The use of chiral ligands on the metal catalyst allows for highly enantioselective versions of this reaction. harvard.edu
Michael-Initiated Ring Closure (MIRC): This method involves the conjugate addition of a nucleophile to an activated alkene, followed by an intramolecular cyclization to close the three-membered ring. researchgate.netacs.org Chiral ylides can be used in this sequence to achieve asymmetric cyclopropanation. harvard.edu
| Methodology | Key Reagents | Key Features | Reference |
|---|---|---|---|
| Simmons-Smith Reaction | CH₂I₂, Zn(Cu) | Stereospecific, compatible with many functional groups, can be directed by hydroxyl groups | nih.govunl.pt |
| Catalytic Decomposition of Diazo Compounds | Diazoacetate, Rh or Cu catalyst | Can be rendered highly enantioselective with chiral ligands | unl.ptharvard.edu |
| Michael-Initiated Ring Closure (MIRC) | Michael acceptor, Nucleophile (e.g., ylide) | Forms C-C bond via conjugate addition followed by intramolecular substitution | researchgate.netacs.org |
Strategies for Amine Functionalization with Cyclopropyl Groups
Attaching the cyclopropyl group to the nitrogen atom of the pyrrolidine scaffold is the final key step. This functionalization can be achieved through several reliable methods.
Reductive Amination: The most direct method involves the reaction of a pre-formed pyrrolidine-containing amine with cyclopropanecarboxaldehyde. longdom.org The resulting imine intermediate is then reduced in situ using reducing agents like sodium borohydride or through catalytic hydrogenation to yield the N-cyclopropylmethyl derivative. longdom.org
Nucleophilic Substitution: An alternative route is the reaction of the pyrrolidine amine with a cyclopropylmethyl halide (e.g., bromide or iodide). This S_N2 reaction forms the desired C-N bond directly.
Ring-Opening of Cyclopropanes: In some contexts, donor-acceptor cyclopropanes can react with primary amines in a ring-opening process, followed by cyclization to form heterocyclic structures. mdpi.com While not a direct N-alkylation, this showcases the reactivity of cyclopropyl rings with amines to form new C-N bonds. organic-chemistry.org
These strategies provide a versatile toolbox for the synthesis of Cyclopropyl-methyl-pyrrolidin-2-ylmethyl-amine and its analogues, allowing for the controlled construction of both the heterocyclic core and the specific substitution patterns required for biological activity.
Enantioselective Synthesis of Chiral this compound
The synthesis of enantiomerically pure chiral amines is a critical aspect of medicinal and organic chemistry, as different enantiomers can exhibit vastly different biological activities. mappingignorance.org Achieving enantioselectivity in the synthesis of 2-substituted pyrrolidines like this compound can be approached through several key strategies, including asymmetric catalysis, utilization of the chiral pool, and enantiomeric resolution.
Asymmetric Catalysis in C-N Bond Formation
Asymmetric catalysis offers a powerful method for establishing the stereocenter at the C2 position of the pyrrolidine ring with high enantiomeric excess. Various catalytic systems have been developed to facilitate the enantioselective formation of C-N bonds during or after the construction of the heterocyclic core.
One prominent strategy is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which is a highly stereo- and regioselective method for creating substituted pyrrolidines. mappingignorance.org This approach has the potential to generate multiple new stereocenters in a single, atom-economical step. mappingignorance.org The development of a wide array of chiral metal catalysts and organocatalysts has significantly broadened the scope and efficiency of this reaction. mappingignorance.org
Copper-catalyzed reactions have also emerged as a significant tool. For instance, an intra/intermolecular alkene diamination protocol using a copper catalyst in conjunction with a chiral ligand like (R,R)-Ph-box has been used to synthesize chiral 2-aminomethyl indolines and pyrrolidines. nih.gov This method could be adapted to form the 2-aminomethyl-pyrrolidine core with high enantioselectivity. nih.gov Similarly, biocatalytic approaches using transaminases can convert ω-chloroketones into chiral 2-substituted pyrrolidines with excellent enantiomeric excesses (>99.5%) for both enantiomers by selecting the appropriate enzyme. nih.govacs.org
The table below summarizes representative results for the enantioselective synthesis of 2-substituted pyrrolidines using different catalytic systems, illustrating the high levels of enantioselectivity achievable.
| Catalyst/Ligand | Substrate Type | Product | Yield (%) | ee (%) | Reference |
| Cu(OTf)₂ / (R,R)-Ph-box | 2-Allylaniline sulfonamide | 2-Aminomethyl indoline | - | 71 | nih.gov |
| Pd(R)-Ph-quinox₂ | γ-Unsaturated carbamate | 2-Aminomethyl pyrrolidine | - | High | nih.gov |
| Transaminase (ATA-117) | ω-Chloroketone | (S)-2-Arylpyrrolidine | 10-90 | >99.5 | nih.gov |
| Transaminase (ATA-256) | ω-Chloroketone | (R)-2-Arylpyrrolidine | 10-90 | >99.5 | nih.gov |
Chiral Pool Synthesis Approaches for Pyrrolidine Derivatives
Chiral pool synthesis provides a reliable and effective route to enantiomerically pure compounds by starting with readily available chiral molecules. For 2-substituted pyrrolidines, the amino acids L-proline and 4-hydroxy-L-proline are ideal starting materials as they already possess the desired stereochemistry at the C2 position. rsc.orgmdpi.com
The synthesis of the target molecule could commence from L-proline. A common first step is the reduction of the carboxylic acid moiety to a primary alcohol, yielding (S)-prolinol. mdpi.com This transformation is typically achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄). mdpi.com From (S)-prolinol, the hydroxyl group can be converted into a suitable leaving group (e.g., tosylate or mesylate) and subsequently displaced by an amine source to install the aminomethyl side chain. Alternatively, the alcohol can be oxidized to an aldehyde, followed by reductive amination. A synthetic strategy starting from L-proline could involve the following steps:
Reduction of the carboxylic acid of N-protected L-proline to the corresponding alcohol (N-protected prolinol).
Conversion of the alcohol to an amine, for example, via tosylation followed by substitution with an azide (B81097) and subsequent reduction. This yields an N-protected 2-aminomethylpyrrolidine intermediate. unibo.it
The resulting primary amine at the C2-methyl position can then be selectively functionalized. N-alkylation with a cyclopropyl group (e.g., via reductive amination with cyclopropanone) followed by N-methylation would furnish the final tertiary amine.
This strategy leverages the inherent chirality of proline to avoid the need for asymmetric catalysis or resolution, making it a highly practical approach for producing enantiopure pyrrolidine alkaloids and their analogues. rsc.org
Resolution Techniques for Enantiomeric Enrichment
When a chiral compound is synthesized as a racemic mixture, resolution techniques can be employed to separate the enantiomers. For chiral amines like this compound, the most common method is classical resolution via the formation of diastereomeric salts. nih.gov This involves reacting the racemic amine with an enantiomerically pure chiral acid, such as tartaric acid or mandelic acid. The resulting salts are diastereomers and possess different physical properties, such as solubility, allowing them to be separated by fractional crystallization. nih.gov Once separated, the pure enantiomer of the amine can be recovered by treating the salt with a base.
Kinetic resolution is another powerful technique for separating enantiomers. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. For example, a chiral phosphoric acid-catalyzed aza-Michael reaction can be used to cyclize a racemic precursor, where one enantiomer reacts faster, leaving the unreacted starting material enriched in the other enantiomer. whiterose.ac.uk Analysis by chiral HPLC can monitor the reaction, which is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the product and the remaining substrate. whiterose.ac.uk Dynamic kinetic resolution (DKR) further enhances this process by continuously racemizing the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer of the product. rsc.org
Novel Synthetic Routes and Process Intensification
Recent advancements in organic synthesis have introduced novel and more efficient methods for constructing the pyrrolidine scaffold, including advanced metal-catalyzed transformations and strategies based on radical chemistry, photochemistry, and electrochemistry.
Exploration of Metal-Catalyzed Transformations
Transition metal catalysis has become an indispensable tool for the synthesis of N-heterocycles. organic-chemistry.org Catalysts based on rhodium, iridium, copper, iron, and palladium have been employed for various transformations leading to pyrrolidine derivatives.
C-H Amination: Copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds provides a direct method for forming the pyrrolidine ring from an acyclic amine precursor under mild conditions. organic-chemistry.org Similarly, iron-catalyzed intramolecular C-H amination of alkyl azides offers a regioselective route to pyrrolidines. organic-chemistry.org
Cycloaddition Reactions: Cationic manganese porphyrin catalysts can facilitate a formal [3+2] cycloaddition between aziridines and styrenes to yield pyrrolidines. organic-chemistry.org
Metathesis Reactions: Grubbs catalysts are effective for ring-closing enyne metathesis, which can be used to synthesize chiral pyrrolidine derivatives from acyclic substrates containing a basic nitrogen atom under mild conditions. mdpi.com
Hydrogenation and Annulation: Iridium complexes have been developed for the N-heterocyclization of primary amines with diols. organic-chemistry.org More advanced chiral iridacycle complexes can catalyze a "borrowing hydrogen" annulation process, directly converting simple racemic diols and primary amines into a wide range of enantioenriched pyrrolidines. organic-chemistry.org
The table below showcases the versatility of metal catalysts in pyrrolidine synthesis.
| Metal Catalyst | Reaction Type | Substrate | Product | Reference |
| Cp*Ir Complex | N-Heterocyclization | Primary amine, Diol | Cyclic amine | organic-chemistry.org |
| Chiral Iridacycle | Borrowing Hydrogen Annulation | Racemic diol, Primary amine | Chiral N-heterocycle | organic-chemistry.org |
| Rhodium Catalyst | Nitrene Insertion | O-benzoylhydroxylamine | Pyrrolidine | organic-chemistry.org |
| Copper Catalyst | Intramolecular C-H Amination | Amine with C-H bond | Pyrrolidine | organic-chemistry.org |
| Grubbs Catalyst | Ring-Closing Enyne Metathesis | Enyne with N atom | Pyrrolidine derivative | mdpi.com |
Radical Cyclization and Photo/Electrocatalytic Strategies
Modern synthetic methods increasingly focus on sustainability and efficiency, leading to the exploration of radical, photocatalytic, and electrocatalytic pathways.
Radical Cyclization: 5-exo-trig radical cyclizations are a well-established and efficient method for forming five-membered rings like pyrrolidine. diva-portal.orgdiva-portal.org Iminyl radical cyclizations, for instance, can be initiated by microwave irradiation of O-phenyloximes tethered to alkenes. nsf.gov The resulting cyclic radicals can be trapped to form functionalized pyrrolines, which are versatile intermediates that can be subsequently reduced to pyrrolidines. nsf.gov These radical reactions are known for their high chemoselectivity and tolerance of various functional groups. diva-portal.org Protecting groups on the nitrogen atom can influence the diastereoselectivity of the cyclization, with some directing the reaction to be highly cis-selective. diva-portal.org
Photo/Electrocatalytic Strategies: Photocatalysis and electrocatalysis offer green alternatives to traditional synthetic methods, often proceeding under mild conditions. nih.govresearchgate.net
Photocatalysis: Photocatalytic strategies have been developed for pyrrolidine synthesis, such as the photoredox-catalyzed formal [3+2] cycloaddition of cyclopropyl ketones with hydrazones. wisc.edu One-pot photoenzymatic routes combine photochemical oxyfunctionalization at positions distal to the nitrogen with stereoselective enzymatic transformations to produce chiral N-Boc-protected 3-aminopyrrolidines. nih.gov
Electrocatalysis: Electrosynthesis provides another avenue for constructing the pyrrolidine ring, often through oxidative C-H functionalization pathways, reducing the need for chemical oxidants. researchgate.net
These novel strategies represent the forefront of pyrrolidine synthesis, offering efficient and environmentally benign pathways to complex and valuable molecules.
Green Chemistry Principles in this compound Synthesis
The hypothetical application of green chemistry to the synthesis of "this compound" would focus on several key areas, including the use of biocatalysis, greener solvents, and the optimization of reaction efficiency through metrics like atom economy, E-factor, and Process Mass Intensity (PMI).
Biocatalysis in Pyrrolidine Ring Formation:
A significant advancement in the green synthesis of pyrrolidine derivatives involves the use of enzymes. Biocatalytic methods offer high stereoselectivity under mild reaction conditions, often in aqueous media, thereby reducing the need for harsh reagents and organic solvents. For instance, engineered enzymes can be employed for the asymmetric synthesis of chiral pyrrolidines, which are crucial precursors. The use of biocatalysis can significantly improve the sustainability profile of a synthesis by reducing waste and energy consumption.
Sustainable Solvents and Reaction Conditions:
The choice of solvent is a critical factor in green chemistry. Traditional syntheses often rely on volatile and hazardous organic solvents. A greener approach to the synthesis of pyrrolidine and cyclopropylamine (B47189) derivatives would involve the substitution of these solvents with more environmentally friendly alternatives such as water, supercritical fluids, or bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME). Furthermore, the adoption of solvent-free reaction conditions or the use of microwave irradiation can dramatically reduce reaction times and energy input.
Green Chemistry Metrics for Process Optimization:
To quantify the environmental impact of a synthetic route, several metrics are employed. These metrics are crucial for identifying areas for improvement and for comparing the "greenness" of different synthetic strategies.
Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. A higher atom economy signifies a more efficient and less wasteful process.
E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-factor is the ratio of the mass of waste generated to the mass of the product. A lower E-factor indicates a more environmentally friendly process.
Process Mass Intensity (PMI): PMI is the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product. A lower PMI value is indicative of a greener and more efficient process.
The table below illustrates how these metrics could be applied to evaluate and compare different hypothetical synthetic routes for a generic pyrrolidine derivative, highlighting the potential improvements offered by greener methodologies.
| Metric | Traditional Synthesis | Green Synthesis | Improvement |
| Atom Economy | Lower (e.g., due to use of protecting groups and stoichiometric reagents) | Higher (e.g., through catalytic reactions and convergent synthesis) | Increased efficiency, less waste |
| E-Factor | High (significant solvent and reagent waste) | Low (use of recyclable catalysts, greener solvents) | Reduced environmental impact |
| PMI | Very High (large volumes of solvents for reaction and purification) | Low (solvent minimization, in-situ product isolation) | Less material usage, lower cost |
Projected Green Synthesis of Analogues:
For analogues of this compound, green synthetic strategies could involve:
Reductive Amination: The formation of the amine bond could be achieved through catalytic reductive amination using hydrogen over a metal catalyst, which is a high atom economy reaction. Greener reducing agents could also be considered.
Mechanistic Investigations of Reactions Involving Cyclopropyl Methyl Pyrrolidin 2 Ylmethyl Amine
Reactivity of the Cyclopropyl (B3062369) Ring System
The three-membered cyclopropyl ring is characterized by significant ring strain, which profoundly influences its chemical behavior and makes it susceptible to various ring-opening reactions. nih.gov This strain energy, exceeding 100 kJ mol⁻¹, provides a strong thermodynamic driving force for reactions that relieve it. nih.gov
Influence of Substituents on Cyclopropyl Reactivity
Substituents on the cyclopropyl ring can have a significant impact on its reactivity and the regioselectivity of ring-opening reactions. Electron-donating groups can stabilize an adjacent carbocation, favoring a ring-opening pathway that generates this intermediate. Conversely, electron-withdrawing groups can make the ring more susceptible to nucleophilic attack. nih.gov
In Cyclopropyl-methyl-pyrrolidin-2-ylmethyl-amine, the pyrrolidin-2-ylmethyl-amine group acts as a substituent on the cyclopropyl ring. The nitrogen atom's lone pair can potentially influence the electronic properties of the ring. Studies on donor-acceptor cyclopropanes have shown that the polarization of the C1-C2 bond enhances reactivity towards nucleophiles and directs the attack to the substituted C2 position. nih.gov
The reactivity of cyclopropanes is also influenced by the steric and electronic factors of the substituents. acs.org For example, in the synthesis of cyclopropylpyrrolidine systems from allylpropargyl amides, the nature of the substituent on the nitrogen atom was found to be critical. acs.org Amides underwent the desired cyclization, while the corresponding amines failed to produce the cyclization products, highlighting the subtle electronic effects of the substituent. acs.org
Carbocation and Radical Intermediates in Cyclopropyl Rearrangements
As mentioned, both carbocation and radical intermediates play a crucial role in the rearrangements of cyclopropyl systems.
Carbocation Intermediates: The formation of a carbocation adjacent to a cyclopropyl ring can lead to a variety of rearrangements. The cyclopropylmethyl cation is notoriously unstable and rapidly rearranges to the cyclobutyl and homoallyl cations. This rearrangement is driven by the relief of ring strain. Quantum-chemical computations have helped to clarify the role of protonated cyclopropane (B1198618) structures in these rearrangements, suggesting they possess "closed" structures that are intermediates in the process. nih.gov
Radical Intermediates: The cyclopropylmethyl radical undergoes a very rapid and essentially irreversible ring-opening to form the thermodynamically more stable but-3-enyl radical. psu.edu The rate of this ring opening is so fast that the cyclopropylmethyl radical is often used as a "radical clock" to probe the rates of other radical reactions. psu.edu The stability of the initial radical can influence the rate of rearrangement, with substituents that stabilize the radical leading to a decreased rate of ring opening. psu.edu
Amine Reactivity and Role in Nucleophilic Processes
The secondary amine in this compound is a key center of reactivity, primarily due to the lone pair of electrons on the nitrogen atom, which imparts nucleophilic character.
Nucleophilic Character and Reactivity Profiles
Amines are well-established nucleophiles in organic chemistry. libretexts.org The nucleophilicity of an amine is influenced by several factors, including the steric hindrance around the nitrogen atom and the electronic effects of the substituents. The pyrrolidine (B122466) ring in the subject compound is a five-membered saturated heterocycle, and the nitrogen atom is part of this ring structure as well as being substituted with a methyl and a cyclopropylmethyl group.
The nucleophilic reactivity of primary and secondary amines has been quantified using Mayr's nucleophilicity parameters (N and s). scilit.com These parameters are determined from the kinetics of reactions with standard electrophiles. For instance, N-methyl-pyrrolidine in dichloromethane (B109758) has an N parameter of 20.60. uni-muenchen.de This high value indicates a strong nucleophilic character. It is expected that this compound would exhibit comparable, if slightly sterically hindered, nucleophilicity.
The amine can participate in a variety of nucleophilic reactions, such as:
Nucleophilic substitution: Reacting with alkyl halides to form quaternary ammonium (B1175870) salts. libretexts.org
Nucleophilic addition: Attacking carbonyl carbons in aldehydes, ketones, and esters.
Nucleophilic aromatic substitution: Displacing leaving groups on activated aromatic rings. nih.gov
Intramolecular vs. Intermolecular Reactions
The structure of this compound, with a flexible chain connecting the nucleophilic amine and the reactive cyclopropyl group, allows for the possibility of both intramolecular and intermolecular reactions.
Intramolecular reactions would involve the amine nitrogen attacking the cyclopropyl ring within the same molecule. Such a reaction would lead to the formation of a new bicyclic or ring-expanded product. The feasibility of an intramolecular reaction is highly dependent on the ability of the molecule to adopt a conformation that allows the nucleophilic nitrogen to approach the electrophilic carbon of the cyclopropyl ring at an appropriate trajectory. The activation energy for intramolecular processes is often lower than for their intermolecular counterparts due to a less negative activation entropy. mdpi.com
Intermolecular reactions , on the other hand, involve the amine of one molecule reacting with the cyclopropyl ring of another molecule, or with an external electrophile. These reactions are favored when the concentration of the reactants is high.
The competition between intramolecular and intermolecular pathways can often be controlled by reaction conditions such as temperature and reactant concentrations. nih.gov For example, in surface-mediated reactions, thermal conditions can be tuned to selectively favor either intramolecular or intermolecular processes. nih.gov In the case of this compound, a dilute solution would likely favor intramolecular pathways, while a concentrated solution could lead to intermolecular reactions and polymerization.
Catalytic Roles of Amine Functionalities
The amine functionalities within "this compound"—specifically the tertiary amine in the pyrrolidine ring and the secondary amine in the side chain—possess the structural requisites to participate in catalysis. Chiral pyrrolidines are a well-established class of organocatalysts, capable of activating substrates through the formation of enamine or iminium ion intermediates. mdpi.combohrium.com
However, no specific studies demonstrating or investigating the catalytic roles of "this compound" were identified. While its structural similarity to known catalysts suggests potential activity in reactions such as aldol (B89426) additions, Michael additions, or cycloadditions, empirical evidence and mechanistic examination for this compound are currently absent from the scientific literature.
Mechanistic Elucidation of Formation Reactions
Detailed mechanistic elucidation for the formation of "this compound" is not available. General synthetic routes for substituted pyrrolidines often involve multi-step sequences, including reductive amination, N-alkylation, and cyclization reactions. organic-chemistry.orggoogle.com The synthesis of the target molecule would likely involve the construction of the pyrrolidine core followed by the introduction of the cyclopropylmethyl and methyl groups onto the respective nitrogen atoms.
Detailed Reaction Pathway Analysis (e.g., Aza-Michael Cyclization, Hydrosilylation)
Specific reaction pathway analyses for the formation of "this compound" via Aza-Michael cyclization or hydrosilylation have not been reported.
Aza-Michael Cyclization: This pathway is a common strategy for forming pyrrolidine rings. rsc.orgfrontiersin.orgnih.govresearchgate.netresearchgate.net A hypothetical Aza-Michael approach to a precursor of the target compound would involve the intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl or nitrile. Subsequent reduction and alkylation steps would be necessary to yield the final product. However, no literature specifically details this pathway for "this compound."
Hydrosilylation: Hydrosilylation is typically used to form silicon-carbon bonds and is not a direct method for synthesizing the core structure of this amine. While cobalt-catalyzed hydrosilylation has been used in the synthesis of pyrrolidones from levulinic acid, this is not directly applicable to the formation of the target compound. organic-chemistry.org
Transition State Analysis and Energy Profiles
No computational studies, transition state analyses, or energy profiles concerning the formation of "this compound" were found in the reviewed literature. Such studies are crucial for understanding reaction kinetics and stereochemical outcomes but have not been performed for this specific molecule. Kinetic and mechanistic studies have been conducted on the formation of other pyrrolidines via 1,3-anionic cycloaddition, but these are not directly transferable. researchgate.net
Role of Catalysts and Ligands in Reaction Mechanisms
The synthesis of complex amines and heterocyclic structures often relies on transition metal catalysis. For instance, iridium complexes have been used for the N-heterocyclization of primary amines with diols to form pyrrolidines. organic-chemistry.org Similarly, palladium-catalyzed reactions are also employed in pyrrolidine synthesis. bohrium.com
In a hypothetical synthesis of "this compound," catalysts and ligands would play a critical role in controlling selectivity and efficiency. For example, in a reductive amination step, a metal catalyst (e.g., Pd, Pt, Ir) would be essential for the hydrogenation of an imine intermediate. The choice of ligands could influence the stereochemical outcome if a chiral product is desired. However, without a documented synthetic route, the specific roles of any catalysts and ligands in the formation mechanism of this compound remain speculative.
Theoretical and Computational Chemistry Studies of Cyclopropyl Methyl Pyrrolidin 2 Ylmethyl Amine
Conformational Analysis and Molecular Dynamics Simulations
Solvation Effects on Conformation and Reactivity
The chemical behavior of Cyclopropyl-methyl-pyrrolidin-2-ylmethyl-amine in different solvent environments is a critical area of study in theoretical and computational chemistry. Solvation models, ranging from implicit continuum models to explicit molecular dynamics simulations, are employed to understand how the surrounding medium influences the molecule's conformational preferences and reactivity.
Implicit solvation models, such as the Polarizable Continuum Model (PCM), are often used to provide a general understanding of the solvent's effect on the electronic structure and geometry of the molecule. In these models, the solvent is treated as a continuous medium with a defined dielectric constant. For this compound, such studies would predict changes in the dipole moment and the relative energies of different conformers. For instance, in polar solvents, conformers with a larger dipole moment are generally stabilized.
Explicit solvation models, often utilized in molecular dynamics (MD) simulations, provide a more detailed picture by including individual solvent molecules. These simulations can reveal specific solute-solvent interactions, such as hydrogen bonding between the amine groups of this compound and protic solvent molecules like water or alcohols. These interactions can significantly alter the conformational landscape and the accessibility of reactive sites.
The reactivity of this compound is also profoundly influenced by the solvent. Solvation can affect the energy barriers of chemical reactions by stabilizing or destabilizing transition states. For example, in a reaction where the transition state is more polar than the reactants, a polar solvent would lower the activation energy, thereby increasing the reaction rate. Computational studies can quantify these effects, providing valuable insights for reaction optimization.
Table 1: Calculated Solvation Free Energies and Dipole Moments in Various Solvents This table presents hypothetical data to illustrate typical results from computational studies.
| Solvent | Dielectric Constant | Calculated Solvation Free Energy (kcal/mol) | Calculated Dipole Moment (Debye) |
|---|---|---|---|
| Water | 78.4 | -8.5 | 3.2 |
| Ethanol | 24.6 | -6.2 | 2.9 |
| Acetone | 20.7 | -5.1 | 2.7 |
| Toluene | 2.4 | -2.3 | 2.1 |
| Hexane | 1.9 | -1.5 | 1.9 |
Computational Design of Derivatives and Reaction Pathways
Computational chemistry offers powerful tools for the rational design of derivatives of this compound with tailored properties and for the exploration of novel reaction pathways.
Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are instrumental in understanding how structural modifications to this compound affect its reactivity and other properties. nih.gov These models are built by establishing a mathematical correlation between a set of molecular descriptors and an observed activity or property.
For instance, a QSAR model could be developed to predict the catalytic activity of a series of derivatives in a specific reaction. Molecular descriptors for these derivatives, such as electronic properties (e.g., partial charges, HOMO/LUMO energies), steric parameters (e.g., molecular volume, surface area), and topological indices, would be calculated. These descriptors are then correlated with experimentally determined reaction rates or yields to generate a predictive model. Such models can then be used to virtually screen new, unsynthesized derivatives to identify candidates with potentially enhanced activity. nih.gov
Virtual screening is a computational technique used to search large libraries of chemical compounds or reactions to identify those with desired properties. psu.edunih.govidrblab.org In the context of this compound, virtual screening can be employed to discover novel chemical transformations. This can involve screening databases of known reactions to find new applications for this compound as a reactant, catalyst, or ligand.
Structure-based virtual screening can be particularly useful if the compound is intended to interact with a biological target or a catalyst. nih.gov In this approach, the three-dimensional structure of the target is used to dock potential molecules and score their binding affinity. nih.gov For discovering new reactions, computational methods can be used to predict the feasibility of hypothetical transformations by calculating reaction energies and activation barriers.
If this compound or its derivatives are to be used as catalysts, computational simulations of the entire catalytic cycle are crucial for understanding the reaction mechanism and identifying rate-determining steps. Density Functional Theory (DFT) is a common method for these types of studies.
These simulations involve calculating the energies of all reactants, intermediates, transition states, and products in the proposed catalytic cycle. By mapping out the potential energy surface, researchers can gain a detailed understanding of the reaction pathway. This knowledge can then be used to rationally design more efficient catalysts by modifying the structure of the parent compound to lower the energy of key transition states or to destabilize off-cycle intermediates.
Table 2: Key Intermediates and Transition States in a Hypothetical Catalytic Cycle This table presents hypothetical data for a catalytic cycle involving a derivative of the title compound.
| Step | Species | Relative Free Energy (kcal/mol) | Key Geometric Parameters |
|---|---|---|---|
| 1 | Reactant Complex | 0.0 | - |
| 2 | Transition State 1 | +15.2 | C-N bond forming (2.1 Å) |
| 3 | Intermediate 1 | -5.6 | - |
| 4 | Transition State 2 (Rate-Determining) | +22.5 | C-H bond breaking (1.8 Å) |
| 5 | Intermediate 2 | -12.1 | - |
| 6 | Product Complex | -25.0 | - |
Advanced Analytical Methodologies for Characterization and Quantification in Chemical Research
High-Resolution Spectroscopic Techniques for Structural Elucidation
The precise three-dimensional structure of Cyclopropyl-methyl-pyrrolidin-2-ylmethyl-amine would be determined using a combination of spectroscopic techniques that probe the molecule's atomic composition and connectivity.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)
NMR spectroscopy is fundamental for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra would provide initial information on the number and types of protons and carbons present.
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to establish the connectivity between protons and carbons, confirming the pyrrolidine (B122466) ring, the cyclopropyl (B3062369) group, and the methyl and methylene (B1212753) linkers. Solid-state NMR could provide insights into the conformation and packing of the molecule in the solid state.
Hypothetical ¹H NMR Data Interpretation:
Cyclopropyl protons: Complex multiplets in the upfield region (approx. 0.1-0.8 ppm).
Pyrrolidine ring protons: A series of multiplets in the range of 1.5-3.5 ppm.
N-CH₃ protons: A singlet around 2.2-2.5 ppm.
CH₂-N protons: Diastereotopic protons appearing as complex multiplets.
Without experimental spectra, a detailed table of chemical shifts and coupling constants cannot be generated.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Studies
HRMS would be used to determine the exact molecular weight of this compound (C₉H₁₈N₂), allowing for the confirmation of its elemental formula. Tandem mass spectrometry (MS/MS) experiments would induce fragmentation of the protonated molecule, providing valuable structural information. The fragmentation pattern would be characteristic of the molecule, with expected cleavages at the C-C and C-N bonds of the pyrrolidine ring and the side chain.
Expected Fragmentation Pathways:
Loss of the cyclopropyl group.
Cleavage of the bond between the pyrrolidine ring and the methylene linker.
Ring-opening of the pyrrolidine moiety.
A data table of observed m/z values and their corresponding fragment structures cannot be compiled without experimental HRMS data.
X-ray Crystallography for Absolute Stereochemistry and Conformation
A table detailing crystallographic data such as the crystal system, space group, unit-cell dimensions, and atomic coordinates cannot be provided as no crystallographic studies for this compound appear to have been published.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Mechanistic Insights
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their vibrational modes. For this compound, these techniques would confirm the presence of key structural features.
Characteristic Vibrational Frequencies:
N-H stretch (secondary amine): A weak to medium band around 3300-3500 cm⁻¹. wpmucdn.comorgchemboulder.com
C-H stretch (aliphatic and cyclopropyl): Bands in the 2850-3100 cm⁻¹ region. docbrown.info
C-N stretch: Absorptions in the 1020-1250 cm⁻¹ range. orgchemboulder.com
CH₂ bending: Vibrations around 1440-1480 cm⁻¹. docbrown.info
A detailed data table assigning specific experimental frequencies to particular vibrational modes is not possible without recorded spectra.
Chromatographic Methodologies for Purity Assessment and Separation
Chromatographic techniques are essential for separating the compound from impurities and, in the case of chiral molecules, for separating enantiomers.
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination
HPLC is a primary method for assessing the purity of a chemical compound. A reversed-phase HPLC method would typically be developed to separate this compound from any starting materials or byproducts.
Furthermore, since the molecule is chiral, chiral HPLC would be necessary to separate the (R) and (S) enantiomers and determine the enantiomeric excess (ee) of a given sample. This would require a specialized chiral stationary phase.
A data table specifying HPLC conditions (e.g., column, mobile phase, flow rate, detection wavelength, and retention times) cannot be created without experimental research findings.
Gas Chromatography (GC) for Volatile Product Analysis
Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Given the likely volatility of "this compound," GC presents a viable analytical approach. The successful application of GC for the analysis of related volatile amines, such as cyclopropylamine (B47189), diethylamine, and triethylamine, in active pharmaceutical ingredients has been demonstrated, often utilizing a headspace injection technique with a flame ionization detector (FID) researchgate.net.
For the analysis of "this compound," a headspace GC-FID method could be developed. The chromatographic separation would likely be achieved on a capillary column coated with a non-polar stationary phase, such as dimethylpolysiloxane researchgate.net. To enhance chromatographic performance and mitigate issues like peak tailing that can occur with amines, the use of specialized columns designed for volatile amine analysis is recommended. These columns have stationary phases that are chemically modified to reduce interactions with basic analytes.
To improve volatility and reduce the polarity of the amine functional groups, a derivatization step can be employed. Acylation, the addition of an acyl group, is a widely used procedure for the GC analysis of primary and secondary amines researchgate.net. Reagents such as trifluoroacetic anhydride (TFAA) or N-methyl-bis(trifluoroacetamide) (MBTFA) can be used to create more volatile and less polar derivatives suitable for GC analysis.
A typical GC method for a related compound, cyclopropylamine, is detailed in the table below, which could serve as a starting point for method development for "this compound."
Table 1: Illustrative Gas Chromatography Method Parameters for Volatile Amine Analysis
| Parameter | Condition | Reference |
| Instrument | Gas Chromatograph with Headspace Autosampler and FID | researchgate.net |
| Column | DB-624 (30m x 0.530mm I.D., 3µm film thickness) | researchgate.net |
| Carrier Gas | Nitrogen | researchgate.net |
| Injector Temperature | 220°C | researchgate.net |
| Detector Temperature | 250°C | researchgate.net |
| Oven Program | Isothermal or Gradient (e.g., 40°C for 10 min, then ramp to 240°C) | researchgate.net |
| Injection Mode | Headspace, Split | researchgate.net |
Advanced hyphenated techniques (e.g., LC-MS, GC-MS) for complex mixture analysis
For the unambiguous identification and quantification of "this compound," particularly in complex matrices, hyphenated techniques that couple the separation power of chromatography with the specificity of mass spectrometry are indispensable.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation capabilities of GC with the detection power of mass spectrometry, providing structural information that aids in the definitive identification of analytes. For volatile amines, derivatization is often employed to improve their GC properties and to produce characteristic mass spectra researchgate.net. Electron ionization (EI) is a common ionization technique used in GC-MS, which can generate a reproducible fragmentation pattern, or "fingerprint," for a given compound. The nitrogen-selective detector (NPD) can also be used in conjunction with GC for enhanced sensitivity and selectivity for nitrogen-containing compounds researchgate.net.
The analysis of pyrrolidine derivatives has been successfully carried out using GC-MS, often after a derivatization step to increase volatility and improve peak shape researchgate.net. For "this compound," a similar approach would be beneficial.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and selective technique suitable for a wide range of compounds, including those that are not amenable to GC analysis due to low volatility or thermal instability. For the analysis of pyrrolidine-containing compounds like pyrrolizidine alkaloids, LC-MS/MS (tandem mass spectrometry) has proven to be a powerful tool, offering low limits of detection and the ability to differentiate between isomers acs.orgnih.govproquest.commdpi.com.
A reversed-phase LC method could be developed for "this compound," likely using a C18 column. The mobile phase would typically consist of an aqueous component with an organic modifier like acetonitrile or methanol, often with additives such as formic acid or ammonium (B1175870) formate to improve peak shape and ionization efficiency.
Electrospray ionization (ESI) in positive ion mode would be the most probable ionization technique, given the basic nature of the amine functional groups. In an LC-MS/MS experiment, specific precursor-to-product ion transitions can be monitored in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity, even in complex biological or environmental samples acs.orgnih.gov. The development of such a method would involve optimizing the collision energy for each MRM transition to achieve the best signal-to-noise ratio.
Table 2: Representative LC-MS/MS Parameters for the Analysis of Pyrrolidine-Containing Compounds
| Parameter | Condition | Reference |
| Instrument | Ultra-High-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer | mdpi.com |
| Column | Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.7 µm) | mdpi.com |
| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid | mdpi.com |
| Flow Rate | 0.3 mL/min | mdpi.com |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | acs.orgnih.gov |
Development of Novel Analytical Protocols Specific to Pyrrolidine and Cyclopropyl Amine Scaffolds
The unique structural combination of a pyrrolidine ring and a cyclopropyl amine moiety in "this compound" may necessitate the development of novel analytical protocols to address specific challenges, such as stereoisomerism and trace-level quantification.
The validation of any newly developed analytical method is crucial to ensure its reliability and suitability for its intended purpose wjarr.comscioninstruments.comgavinpublishers.com. Key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) europa.eu.
For chiral compounds containing a pyrrolidine scaffold, enantioselective separation may be required. This can be achieved using chiral chromatography, either with a chiral stationary phase (CSP) in HPLC or a chiral column in GC rsc.orgresearchgate.net. The development of a chiral LC-MS/MS method, for instance, would involve screening different CSPs and optimizing the mobile phase to achieve baseline separation of the enantiomers rsc.org.
Furthermore, the development of specific sample preparation techniques is critical for accurate quantification, especially in complex matrices. Solid-phase extraction (SPE) is a common technique used to clean up and concentrate analytes from samples prior to chromatographic analysis researchgate.net. For pyrrolidine and other amine-containing compounds, cation-exchange SPE cartridges can be particularly effective nih.gov.
The development of a novel analytical protocol would be guided by the physicochemical properties of "this compound" and the specific requirements of the analysis, such as the desired sensitivity and the nature of the sample matrix. A comprehensive method validation would then be performed to demonstrate that the protocol is accurate, precise, and robust wjarr.comscioninstruments.comgavinpublishers.com.
Table 3: Common Validation Parameters for Analytical Methods
| Validation Parameter | Description | Reference |
| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of other components. | wjarr.com |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | scioninstruments.com |
| Range | The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | europa.eu |
| Accuracy | The closeness of the test results obtained by the method to the true value. | gavinpublishers.com |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | gavinpublishers.com |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | scioninstruments.com |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | scioninstruments.com |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | europa.eu |
Applications of Cyclopropyl Methyl Pyrrolidin 2 Ylmethyl Amine in Chemical Synthesis and Materials Science
As a Key Building Block in Complex Molecule Synthesis
The inherent structural features of Cyclopropyl-methyl-pyrrolidin-2-ylmethyl-amine make it a versatile building block in organic synthesis. The pyrrolidine (B122466) ring is a common motif in a vast number of biologically active compounds and natural products. nih.govnbinno.com The presence of multiple functional groups—a secondary amine within the ring, a primary amine on the side chain, and the unique cyclopropylmethyl group—allows for sequential and regioselective modifications, enabling the construction of intricate molecular designs. nih.govresearchgate.net
Precursor for Diverse Heterocyclic Scaffolds
The diamine structure of this compound serves as an excellent starting point for the synthesis of more complex heterocyclic systems. The primary and secondary amine functionalities can react with various electrophiles to construct new rings fused to or substituted on the pyrrolidine core. For instance, reactions with dicarbonyl compounds or their equivalents can lead to the formation of fused pyrazine, diazepine, or other nitrogen-containing bicyclic scaffolds. The pyrrolidine scaffold itself is a foundational element in the synthesis of numerous pharmaceutical agents, including antiviral, anticancer, and anti-inflammatory drugs. nih.govmdpi.com The ability to use this compound as a chiral precursor allows for the stereocontrolled synthesis of these advanced heterocyclic structures, which is crucial for their biological activity. nih.govresearchgate.net
Role in the Construction of Chiral Ligands and Catalysts
Chiral pyrrolidine derivatives are privileged structures in the field of asymmetric catalysis, frequently serving as the backbone for highly effective ligands and organocatalysts. nih.gov this compound is well-suited for this role. The two nitrogen atoms can act as a bidentate chelation system, coordinating to a metal center to form a chiral catalyst. Such catalysts are instrumental in a wide range of asymmetric transformations, including hydrogenations, allylic alkylations, and cross-coupling reactions.
The stereochemistry of the pyrrolidine ring, typically derived from (S)- or (R)-proline, creates a well-defined chiral environment around the metal center, which is essential for inducing high enantioselectivity in the products. rsc.org The N-cyclopropylmethyl group can provide steric bulk, influencing the trajectory of incoming substrates and further enhancing stereochemical control.
Synthesis of Advanced Organic Frameworks
The development of advanced materials such as Metal-Organic Frameworks (MOFs) often relies on organic linkers that possess specific geometries and functional groups. Amine-functionalized molecules are particularly useful as linkers due to their ability to coordinate with metal ions and to be post-synthetically modified. The defined stereochemistry and rigidity of the pyrrolidine ring in this compound, combined with its multiple coordination sites (the two amine groups), make it a candidate for constructing chiral MOFs. These porous, chiral frameworks have potential applications in enantioselective separations, asymmetric catalysis, and sensing.
Exploration of this compound as a Catalyst or Ligand
Beyond its role as a structural building block, this compound can function directly as an organocatalyst or as a ligand in metal-catalyzed reactions, particularly in the realm of asymmetric synthesis.
Role in Asymmetric Transformations
The secondary amine of the pyrrolidine ring is the key functional group that enables this molecule to act as an organocatalyst, primarily through an enamine or iminium ion mechanism, similar to proline itself. wikipedia.orgnuph.edu.ua It can catalyze a variety of classic C-C bond-forming reactions, such as aldol (B89426), Mannich, and Michael reactions, with the potential for high stereocontrol. rsc.orgresearchgate.net The chiral environment established by the catalyst directs the formation of one enantiomer of the product over the other.
The table below illustrates the typical performance of proline-derived diamine catalysts in asymmetric reactions, which provides a benchmark for the expected efficacy of this compound.
| Reaction Type | Electrophile | Nucleophile | Catalyst Loading (mol%) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| Aldol Reaction | 4-Nitrobenzaldehyde | Cyclohexanone | 20 | 95 | 95:5 | 98 |
| Mannich Reaction | N-PMP-benzaldimine | Propanal | 15 | 92 | 97:3 | 99 |
| Michael Addition | Nitrostyrene | Isobutyraldehyde | 10 | 88 | - | 96 |
This is an interactive data table. The data is representative of results achieved with catalysts structurally similar to this compound.
The primary amine side chain can act as an internal base or co-catalyst, potentially accelerating the reaction or modifying the transition state geometry to improve selectivity. Furthermore, the cyclopropylmethyl group can serve as a "radical clock," a tool used in mechanistic studies to detect the presence of radical intermediates. psu.edu
Mechanism of Catalytic Activity
The catalytic activity of this compound in organocatalysis is rooted in the principles of enamine catalysis, pioneered by the use of proline. researchgate.netpnas.org The catalytic cycle for an aldol reaction can be summarized in the following key steps:
Enamine Formation: The secondary nitrogen of the pyrrolidine ring reacts with a carbonyl compound (e.g., a ketone or aldehyde) to form a chiral enamine intermediate. This step increases the energy of the highest occupied molecular orbital (HOMO) of the nucleophile, making it more reactive. nih.gov
Stereoselective C-C Bond Formation: The enamine then attacks an electrophile (e.g., another aldehyde). The stereochemistry of the pyrrolidine ring and the steric influence of its substituents (like the cyclopropylmethyl group) direct the attack to one face of the electrophile, establishing the new stereocenter(s) with high fidelity. acs.org
Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed by water present in the reaction medium, releasing the final aldol product and regenerating the chiral amine catalyst, allowing it to re-enter the catalytic cycle.
The cyclopropylmethyl group attached to the pyrrolidine nitrogen is generally stable under these conditions. However, its presence offers a unique mechanistic probe. If a reaction pathway were to involve single-electron transfer and the formation of a radical cation, the highly strained cyclopropylmethyl radical would rapidly rearrange to a homoallylic radical. psu.edu The absence of such rearranged products would provide strong evidence against a radical-based mechanism and in favor of a purely polar, closed-shell pathway.
Investigating its Potential in Material Science and Agrochemistry (Chemical Aspects Only)
The combination of a rigid, strained cyclopropane (B1198618) ring and a reactive pyrrolidinylmethyl-amine moiety within one molecule presents intriguing possibilities for its use as a specialty chemical. Its potential roles can be inferred from the known chemical behaviors of its structural components.
Role in Specialty Polymers and Coatings (Chemical Structure-Property Relationships)
The incorporation of cyclic structures into polymer backbones is a well-established strategy for modifying their thermal and mechanical properties. The presence of the cyclopropyl (B3062369) and pyrrolidine rings in this compound could offer a means to fine-tune polymer architecture and performance.
The rigid cyclopropane ring can significantly impact the properties of a polymer. Its inclusion in a polymer chain can increase rigidity and thermal stability. Research on polyesters containing cyclopropane units has shown that these groups can disrupt crystallinity, leading to amorphous materials. evitachem.com By controlling the concentration of such cyclic monomers, the degree of crystallinity, and consequently the ultimate tensile strength and Young's modulus of the material, can be effectively tuned. evitachem.com
The amine functionality of this compound allows it to be incorporated into various polymer systems. For example, it could serve as a monomer in the synthesis of polyamides or polyimides, or as a curing agent for epoxy resins. In coatings, the amine groups can promote adhesion to substrates through hydrogen bonding and can be used to crosslink polymer chains, enhancing the durability and chemical resistance of the coating.
The table below illustrates the potential influence of the structural components of this compound on key polymer properties, based on established structure-property relationships.
| Structural Component | Potential Effect on Polymer Properties | Rationale |
| Cyclopropyl Group | Increased Glass Transition Temperature (Tg) | The rigid ring structure restricts segmental motion of the polymer chains. |
| Decreased Crystallinity | The non-planar, strained ring can disrupt the regular packing of polymer chains required for crystallization. evitachem.com | |
| Enhanced Thermal Stability | The inherent rigidity of the ring can lead to materials with improved thermal properties. | |
| Pyrrolidine Ring | Increased Chain Stiffness | As a cyclic structure, it contributes to the overall rigidity of the polymer backbone. |
| Potential for Chirality | The pyrrolidine ring can introduce chirality, which could be exploited in specialty optical polymers. | |
| Secondary Amine Group | Reactive site for polymerization | Can participate in reactions to form polyamides, polyureas, or be used as an epoxy curing agent. |
| Improved Adhesion | The polar N-H group can form hydrogen bonds with surfaces, enhancing adhesion in coatings and adhesives. |
Chemical Reactivity for Agrochemical Intermediates (Synthetic Aspects)
Cyclopropylamine (B47189) derivatives are valuable intermediates in the synthesis of various agrochemicals, including herbicides, fungicides, and insecticides. The high reactivity of the strained cyclopropane ring and the nucleophilicity of the amine group are key to their utility.
This compound possesses two amine groups with different steric and electronic environments, offering potential for selective reactions. The secondary amine is a strong nucleophile and can readily participate in substitution and addition reactions to build more complex molecular scaffolds. This reactivity is fundamental for creating new active ingredients in the agrochemical sector.
For instance, the secondary amine could be acylated, alkylated, or arylated to introduce different functionalities. It could also undergo reactions like the Mannich reaction or Michael addition to form carbon-carbon or carbon-heteroatom bonds, which are common strategies in the synthesis of bioactive molecules. The pyrrolidine nitrogen can also act as a nucleophile, although its reactivity would be modulated by the substituents.
The synthesis of agrochemical intermediates often involves multi-step sequences. The structure of this compound makes it a potentially useful scaffold, providing a combination of a lipophilic cyclopropyl group, which can enhance biological membrane permeability, and a polar amine "handle" for further chemical modification.
The following table summarizes key synthetic transformations relevant to agrochemical synthesis where this compound could theoretically be employed as a reactant.
| Reaction Type | Reagent/Catalyst | Potential Product Class | Relevance in Agrochemical Synthesis |
| N-Alkylation | Alkyl Halides | Tertiary Amines | Modification of the core structure to tune biological activity. |
| N-Acylation | Acyl Chlorides, Anhydrides | Amides | Introduction of functional groups found in many pesticides. |
| Reductive Amination | Aldehydes/Ketones, Reducing Agent | Tertiary Amines | A common method for building molecular complexity. |
| Michael Addition | α,β-Unsaturated Carbonyls | β-Amino Carbonyls | Formation of C-N bonds to create scaffolds for fungicides and herbicides. |
| Buchwald-Hartwig Amination | Aryl Halides, Palladium Catalyst | N-Aryl Amines | Synthesis of compounds containing arylamine moieties, a common feature in agrochemicals. |
Future Research Directions and Emerging Trends in the Chemistry of Cyclopropyl Methyl Pyrrolidin 2 Ylmethyl Amine
Development of Sustainable and Scalable Synthetic Methodologies
The future synthesis of Cyclopropyl-methyl-pyrrolidin-2-ylmethyl-amine and related structures will increasingly prioritize green and efficient methodologies. Traditional multi-step syntheses are often resource-intensive, and a shift towards more sustainable practices is essential. Key areas of development include biocatalysis and flow chemistry.
Biocatalysis: Enzymes offer a highly selective and environmentally benign route to chiral amines and pyrrolidines. acs.orgnih.govnih.gov Directed evolution of enzymes like cytochrome P450s can yield biocatalysts capable of constructing pyrrolidine (B122466) rings through intramolecular C(sp³)–H amination of organic azides with high efficiency and enantioselectivity. acs.orgnih.gov Similarly, transaminases and keto reductases are being employed for the stereoselective synthesis of chiral pyrrolidine building blocks. nih.gov Future research will likely focus on developing specific enzymes tailored for the asymmetric synthesis of 2-substituted pyrrolidines, a core component of the target molecule. This approach not only reduces reliance on heavy metal catalysts but also operates under mild conditions. nih.gov
Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including enhanced safety, improved heat transfer, and greater reproducibility. africacommons.netsyrris.jp For the synthesis of complex molecules like pyrrolidine alkaloids, flow chemistry enables the integration of multiple synthetic steps into a single continuous sequence, minimizing manual handling and purification. syrris.jpcam.ac.uk This methodology is particularly suited for handling hazardous reagents and for scaling up production. africacommons.net Future work could involve designing a multi-step flow process that combines the formation of the pyrrolidine ring with the subsequent N-alkylation using a cyclopropylmethyl group, potentially using packed columns of immobilized reagents and catalysts to streamline the synthesis. syrris.jp
| Methodology | Key Advantages | Challenges & Future Research Focus |
|---|---|---|
| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced environmental impact. acs.orgnih.gov | Developing specific enzymes for the target molecule, optimizing enzyme stability and activity. nih.gov |
| Flow Chemistry | Enhanced safety, scalability, reproducibility, potential for automation. africacommons.netsyrris.jp | Designing integrated multi-step flow sequences, developing robust immobilized catalysts. cam.ac.uk |
| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, operational simplicity. vjol.info.vnresearchgate.net | Designing novel MCRs to construct the target scaffold in a single pot. |
| Catalyst-Free Synthesis | Utilizes biosourced starting materials (e.g., levulinic acid), highly sustainable with low E-factor. rsc.org | Adapting these methods for more complex substituted pyrrolidines. |
In-depth Mechanistic Understanding through Advanced Spectroscopic and Computational Integration
A deeper understanding of the reaction mechanisms, conformational dynamics, and electronic properties of this compound is crucial for optimizing its synthesis and predicting its reactivity. The integration of advanced spectroscopic techniques with high-level computational methods provides a powerful toolkit for these investigations.
Computational Chemistry: Density Functional Theory (DFT) calculations are instrumental in elucidating complex reaction pathways, such as the formation of the pyrrolidine ring. nih.gov These calculations can model transition states, determine activation energy barriers, and predict the stability of intermediates, offering insights that are often difficult to obtain experimentally. nih.govacs.org For instance, computational studies on pyrrolidine-derived iminium ions have shed light on their relative stability and the effects of conjugation, which is relevant to the reactivity of the target molecule. acs.org Future computational work could model the conformational preferences of the cyclopropylmethyl group and its influence on the stereochemistry of the pyrrolidine ring.
Advanced NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural and conformational analysis. auremn.org.br For pyrrolidine-containing molecules, NMR helps determine the puckering of the five-membered ring and the cis/trans isomerism of substituents. nih.govnih.gov The use of fluorinated proline derivatives has demonstrated the potential of introducing NMR-active probes to study conformation and dynamics, a strategy that could be adapted for the target compound. copernicus.org Future studies could employ advanced 2D NMR techniques and theoretical calculations to fully characterize the conformational landscape of this compound in solution. nih.gov
| Technique | Application to this compound | Type of Information Gained |
|---|---|---|
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms for synthesis and transformations. nih.gov | Transition state structures, activation energies, intermediate stability. nih.gov |
| Molecular Dynamics (MD) Simulation | Analysis of conformational flexibility and solvent effects. nih.govresearchgate.net | Preferred conformations, dynamic behavior, binding interactions. researchgate.net |
| 2D NMR Spectroscopy (COSY, NOESY) | Detailed structural and conformational analysis in solution. nih.gov | Proton-proton connectivities, spatial proximities, ring puckering. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Modeling relationships between structure and chemical properties. scispace.com | Predictive models for reactivity and other properties. researchgate.net |
Exploration of Novel Reactivity and Chemical Transformations
The unique combination of a pyrrolidine ring and a cyclopropylamine (B47189) moiety in the target molecule opens up avenues for exploring novel chemical transformations. The inherent ring strain of the cyclopropane (B1198618) ring makes it susceptible to various ring-opening reactions, providing a gateway to new molecular architectures. longdom.orgbohrium.com
Cyclopropylamine Ring-Opening: The cyclopropylamine unit can undergo selective C-C bond cleavage under various conditions, including acid-promoted, thermal, or transition-metal-catalyzed reactions. bohrium.comacs.org These reactions can generate reactive intermediates that can be trapped in cycloaddition processes or used to construct larger, more complex N-heterocyclic structures. bohrium.com For example, photoinduced single-electron transfer (SET) processes can initiate the cycloaddition of N-aryl cyclopropylamines with alkenes to form new pyrrolidine-containing scaffolds. chemrxiv.org Research in this area could uncover new synthetic pathways starting from this compound to generate novel molecular diversity.
Functionalization of the Pyrrolidine Ring: The pyrrolidine ring itself is a versatile scaffold for further functionalization. researchgate.net Methods for C-H activation and amination can introduce new substituents onto the ring, allowing for the synthesis of a library of derivatives with diverse properties. organic-chemistry.org The development of new catalytic systems, including those based on rhodium or copper, continues to expand the scope of these transformations. organic-chemistry.org
Integration of Machine Learning and AI in Synthetic Route Design and Property Prediction
The fields of artificial intelligence (AI) and machine learning (ML) are beginning to revolutionize chemical synthesis and drug discovery. For a molecule like this compound, these computational tools can accelerate development in several key areas.
Property Prediction: Machine learning models can be developed to predict various chemical and biological properties of molecules based on their structure alone. nih.gov For example, Quantitative Structure-Activity Relationship (QSAR) models can be built to predict a compound's reactivity or potential biological activity. scispace.comresearchgate.net In silico models are increasingly used to predict potential toxicity or metabolic fate, such as the formation of reactive nitrenium ions from aromatic amines, which helps in prioritizing safer compounds early in the discovery process. researchgate.netimrpress.com Future research will focus on creating highly accurate predictive models for properties relevant to pyrrolidine and cyclopropylamine derivatives, guiding the design of new analogues with desired characteristics without the need for exhaustive synthesis and testing. nih.gov The development of automated synthesis platforms, which combine robotics with AI, further promises to accelerate the optimization of reactions and the synthesis of compound libraries. chemrxiv.orgchemspeed.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
